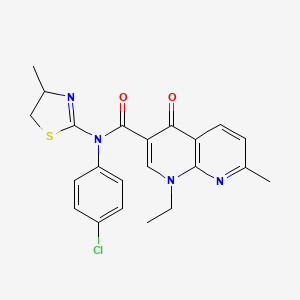
N-(4-Chlorophenyl)-1-ethyl-7-methyl-N-(4-methyl-4,5-dihydrothiazol-2-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Chlorophenyl)-1-ethyl-7-methyl-N-(4-methyl-4,5-dihydrothiazol-2-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a complex organic compound with potential applications in various scientific fields This compound features a naphthyridine core, which is known for its biological activity, and is substituted with a chlorophenyl group, an ethyl group, a methyl group, and a dihydrothiazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-1-ethyl-7-methyl-N-(4-methyl-4,5-dihydrothiazol-2-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Naphthyridine Core: This step involves the cyclization of appropriate precursors to form the 1,8-naphthyridine ring system. This can be achieved through condensation reactions involving 2-aminopyridine derivatives.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with the naphthyridine core.
Attachment of the Dihydrothiazolyl Group: This step involves the formation of the thiazole ring, which can be synthesized through the reaction of a thiourea derivative with an appropriate halogenated precursor.
Final Coupling and Functionalization: The final step involves coupling the previously synthesized intermediates and introducing the carboxamide functionality through amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorophenyl)-1-ethyl-7-methyl-N-(4-methyl-4,5-dihydrothiazol-2-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carbonyl group to a hydroxyl group.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) can be used for hydrolysis.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine oxides, while reduction could produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, N-(4-Chlorophenyl)-1-ethyl-7-methyl-N-(4-methyl-4,5-dihydrothiazol-2-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide may exhibit various biological activities, such as antimicrobial, antiviral, or anticancer properties. Researchers can investigate its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicine, this compound could be explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for drug development, particularly in the treatment of diseases where these targets are implicated.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(4-Chlorophenyl)-1-ethyl-7-methyl-N-(4-methyl-4,5-dihydrothiazol-2-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. By binding to these targets, the compound can modulate their activity, leading to therapeutic effects. The exact molecular pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chlorophenyl)-3-(1H-indol-3-yl)-N-(4-methyl-4,5-dihydrothiazol-2-yl)propanamide
- 2,5-Bis(4-chlorophenyl)-4,4,5-trifluoro-4,5-dihydrothiazole
- 4-Ethyl-2-methyl-4,5-dihydrothiazole
Uniqueness
Compared to similar compounds, N-(4-Chlorophenyl)-1-ethyl-7-methyl-N-(4-methyl-4,5-dihydrothiazol-2-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide stands out due to its unique combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C22H21ClN4O2S |
|---|---|
Molecular Weight |
440.9 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-1-ethyl-7-methyl-N-(4-methyl-4,5-dihydro-1,3-thiazol-2-yl)-4-oxo-1,8-naphthyridine-3-carboxamide |
InChI |
InChI=1S/C22H21ClN4O2S/c1-4-26-11-18(19(28)17-10-5-13(2)24-20(17)26)21(29)27(22-25-14(3)12-30-22)16-8-6-15(23)7-9-16/h5-11,14H,4,12H2,1-3H3 |
InChI Key |
JSZCTAXJGAHDBM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)N(C3=CC=C(C=C3)Cl)C4=NC(CS4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















